
(2-methyl-2,3-dihydro-1H-indol-1-yl)(3,4,5-trimethoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-methyl-2,3-dihydro-1H-indol-1-yl)(3,4,5-trimethoxyphenyl)methanone, also known as MTMP, is a synthetic compound that has been studied for its potential use in scientific research. MTMP belongs to the family of indole-based compounds, which have been found to have various biological activities.
Wirkmechanismus
(2-methyl-2,3-dihydro-1H-indol-1-yl)(3,4,5-trimethoxyphenyl)methanone acts as a partial agonist at the serotonin 5-HT2A receptor, meaning that it activates the receptor to a lesser extent than a full agonist. This leads to a modulation of the receptor's activity, which can result in changes in mood, cognition, and perception.
Biochemical and Physiological Effects:
(2-methyl-2,3-dihydro-1H-indol-1-yl)(3,4,5-trimethoxyphenyl)methanone has been found to have various biochemical and physiological effects, including changes in neurotransmitter release, alterations in brain activity, and changes in behavior. These effects are thought to be mediated by the interaction of (2-methyl-2,3-dihydro-1H-indol-1-yl)(3,4,5-trimethoxyphenyl)methanone with the serotonin 5-HT2A receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2-methyl-2,3-dihydro-1H-indol-1-yl)(3,4,5-trimethoxyphenyl)methanone in lab experiments is its specificity for the serotonin 5-HT2A receptor, which allows for targeted manipulation of this receptor. However, one limitation is that (2-methyl-2,3-dihydro-1H-indol-1-yl)(3,4,5-trimethoxyphenyl)methanone is a synthetic compound, which may limit its relevance to natural systems.
Zukünftige Richtungen
There are several future directions for research involving (2-methyl-2,3-dihydro-1H-indol-1-yl)(3,4,5-trimethoxyphenyl)methanone, including:
1. Further investigation of the role of the serotonin 5-HT2A receptor in neurological disorders, such as depression and schizophrenia.
2. Development of new compounds based on the structure of (2-methyl-2,3-dihydro-1H-indol-1-yl)(3,4,5-trimethoxyphenyl)methanone, with improved pharmacological properties.
3. Investigation of the potential use of (2-methyl-2,3-dihydro-1H-indol-1-yl)(3,4,5-trimethoxyphenyl)methanone as a therapeutic agent for neurological disorders.
4. Exploration of the effects of (2-methyl-2,3-dihydro-1H-indol-1-yl)(3,4,5-trimethoxyphenyl)methanone on other neurotransmitter systems, such as dopamine and norepinephrine.
5. Investigation of the potential use of (2-methyl-2,3-dihydro-1H-indol-1-yl)(3,4,5-trimethoxyphenyl)methanone as a tool for studying the function of other serotonin receptors.
Synthesemethoden
(2-methyl-2,3-dihydro-1H-indol-1-yl)(3,4,5-trimethoxyphenyl)methanone can be synthesized using a multi-step process that involves the reaction of 3,4,5-trimethoxybenzaldehyde with ethyl 2-bromoacetate, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final step involves the reaction of the resulting alcohol with 2-methylindole in the presence of a Lewis acid catalyst.
Wissenschaftliche Forschungsanwendungen
(2-methyl-2,3-dihydro-1H-indol-1-yl)(3,4,5-trimethoxyphenyl)methanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. (2-methyl-2,3-dihydro-1H-indol-1-yl)(3,4,5-trimethoxyphenyl)methanone has also been found to have potential as a tool for studying the function of this receptor and its role in various neurological disorders.
Eigenschaften
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-12-9-13-7-5-6-8-15(13)20(12)19(21)14-10-16(22-2)18(24-4)17(11-14)23-3/h5-8,10-12H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIZOGMQIKZION-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-methyl-2,3-dihydro-1H-indol-1-yl)(3,4,5-trimethoxyphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


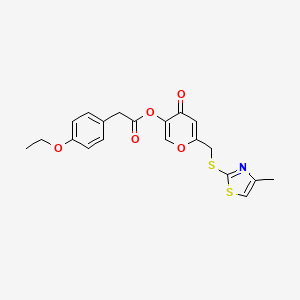
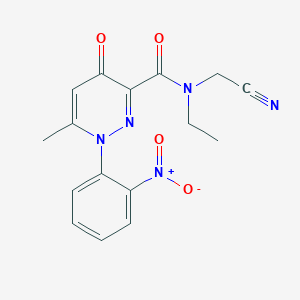
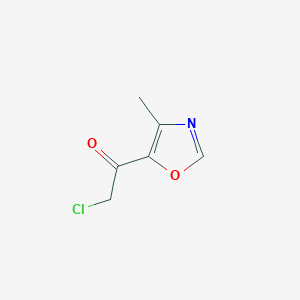
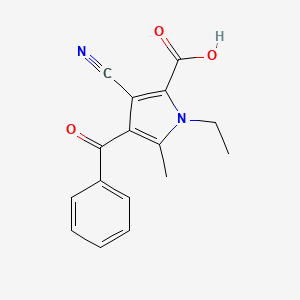
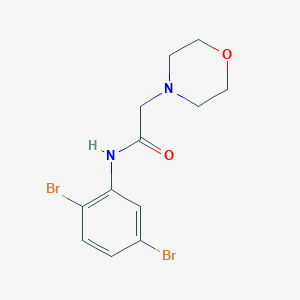
![2-Morpholinobenzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2438243.png)
![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2438244.png)
![4-ethoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2438245.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2438249.png)
![7-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-(3-fluorophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2438251.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-bromo-5-methoxybenzamide](/img/structure/B2438252.png)
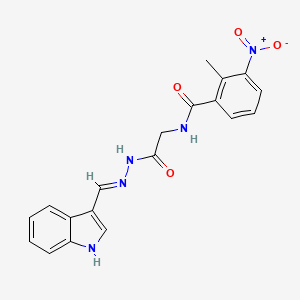
![4-[(Carbamoylamino)methyl]benzoic acid](/img/structure/B2438254.png)